1-Undecanol-d23

Description

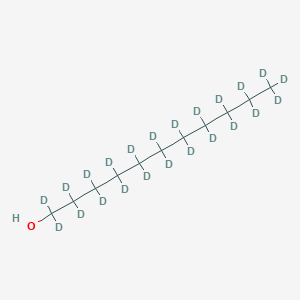

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIOQYGWTQBHNH-SJTGVFOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Undecanol-d23: A Technical Guide for Researchers

An In-depth Examination of a Deuterated Long-Chain Fatty Alcohol for Advanced Research Applications

Introduction

1-Undecanol-d23 is the deuterated form of 1-undecanol (B7770649), a straight-chain fatty alcohol with eleven carbon atoms. In this compound, all 23 hydrogen atoms on the undecyl chain have been replaced by their stable isotope, deuterium (B1214612). This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry, where it serves as an internal standard for mass spectrometry-based quantification of fatty alcohols and related compounds. Its near-identical chemical and physical properties to its non-deuterated counterpart, 1-undecanol, allow it to mimic the behavior of the analyte during sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements.[1][2][3]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, typical applications, and detailed experimental protocols for its use. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Chemical and Physical Properties

The chemical and physical properties of this compound are largely similar to those of 1-undecanol, with the primary difference being its higher molecular weight due to the presence of deuterium.

| Property | Value | Reference |

| Chemical Formula | C₁₁H D₂₃O | [4] |

| Molecular Weight | 195.45 g/mol | [4] |

| Synonyms | n-Undecyl-d23 alcohol, Undecyl-d23 alcohol, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecan-1-ol | |

| Isotopic Purity | ≥ 98 atom % D | [4] |

| Appearance | Colorless liquid or waxy solid | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [6] |

Applications in Research

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The use of a deuterated internal standard is a widely accepted method for correcting for analyte loss during sample preparation and for variations in instrument response.[3]

Experimental Protocols

Quantification of 1-Undecanol in a Biological Matrix using GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of 1-undecanol in a biological sample. Optimization may be required for specific matrices.

1. Sample Preparation and Lipid Extraction:

-

To a known amount of the biological sample (e.g., 1 mL of plasma or 100 mg of homogenized tissue), add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol. Vortex thoroughly for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge the sample at 2,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

-

To the dried lipid extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the tube tightly and heat at 60°C for 30 minutes to convert the alcohols to their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

Cool the sample to room temperature.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for the TMS derivatives of 1-undecanol and this compound. For example, for 1-undecanol-TMS, a characteristic ion might be m/z 117, while for this compound-TMS, it would be shifted by the mass of the deuterium atoms. The exact ions should be determined by analyzing the mass spectra of the individual standards.

-

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

4. Data Analysis:

-

Integrate the peak areas of the selected ions for both 1-undecanol and this compound.

-

Calculate the response ratio by dividing the peak area of 1-undecanol by the peak area of this compound.

-

Prepare a calibration curve by analyzing a series of standards containing known concentrations of 1-undecanol and a constant concentration of this compound. Plot the response ratio against the concentration of 1-undecanol.

-

Determine the concentration of 1-undecanol in the unknown samples by interpolating their response ratios on the calibration curve.

Visualization of Relevant Pathways and Workflows

Fatty Alcohol Metabolism

1-Undecanol, as a long-chain fatty alcohol, can be metabolized through the fatty alcohol cycle. This pathway involves the interconversion of fatty acids, fatty acyl-CoAs, fatty aldehydes, and fatty alcohols.

Caption: Generalized metabolic pathway of long-chain fatty alcohols.

GC-MS Quantification Workflow

The following diagram illustrates the key steps in the quantification of an analyte using an internal standard with GC-MS.

Caption: Workflow for quantification using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. n-Undecyl-d23 Alcohol | CAS 349553-88-4 | LGC Standards [lgcstandards.com]

- 5. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 6. UNDECYL ALCOHOL (1-UNDECANOL, UNDECANOL, HENDECANOL) - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Chemical Properties of 1-Undecanol-d23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Undecanol-d23, a deuterated analog of 1-undecanol (B7770649). This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Chemical Identity and Physical Properties

This compound is a saturated fatty alcohol in which all 23 hydrogen atoms on the undecyl chain have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool for a variety of scientific applications, particularly as an internal standard in quantitative analysis.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecan-1-ol | |

| Synonyms | n-Undecyl-d23 alcohol, Undecyl-d23 alcohol | |

| CAS Number | 349553-88-4 | [2] |

| Molecular Formula | C₁₁HD₂₃O | [2] |

| Molecular Weight | 195.45 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Solubility | Soluble in most organic solvents. Insoluble in water.[3] |

Note: Some physical properties are estimated based on the non-deuterated analog, 1-Undecanol, as specific experimental data for the deuterated compound is limited. Isotopic substitution can slightly alter physical properties such as boiling and melting points.

Spectroscopic Data

The following sections provide an overview of the expected spectroscopic data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 195.45. The fragmentation pattern will be influenced by the presence of deuterium atoms. Common fragmentation pathways for long-chain alcohols include the loss of water and alpha-cleavage.

Table 2: Predicted Mass Spectrometry Data for this compound

| Fragmentation | Predicted m/z |

| [M]+ | 195.45 |

| [M-D₂O]+ | 175.44 |

| Alpha-Cleavage ([M-C₁₀D₂₁]+) | 33.04 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the complete deuteration of the alkyl chain, the ¹H NMR spectrum of this compound will be significantly simplified compared to its non-deuterated counterpart. The primary observable proton signal will be that of the hydroxyl group (-OH), which will appear as a singlet. The absence of proton signals from the undecyl chain confirms the isotopic enrichment.

The ¹³C NMR spectrum will show signals for the 11 carbon atoms of the undecyl chain. The chemical shifts will be similar to those of 1-undecanol, but the coupling patterns will be altered due to the presence of deuterium.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl group and the carbon-deuterium bonds.

Table 3: Expected Infrared Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| C-D Stretch | 2000-2260 |

| C-O Stretch | 1050-1150 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of deuterated long-chain alcohols is the reduction of the corresponding deuterated carboxylic acid.[4]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of undecanoic acid-d21 in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). The reaction is typically carried out at 0°C and then allowed to warm to room temperature.

-

Workup: After the reaction is complete, it is carefully quenched by the slow, sequential addition of D₂O, followed by a dilute solution of a deuterated acid (e.g., D₂SO₄ in D₂O).

-

Extraction: The resulting mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography to yield the final product.

Use as an Internal Standard in GC-MS Analysis

This compound is an excellent internal standard for the quantification of 1-undecanol and other related long-chain alcohols in various matrices.[1]

Workflow for Quantitative Analysis using this compound as an Internal Standard

Caption: Workflow for using this compound in quantitative analysis.

Detailed Methodology:

-

Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of the analyte (1-undecanol) and a constant, known concentration of the internal standard (this compound).

-

Sample Preparation: To the sample containing the analyte, add the same known concentration of the internal standard as used in the calibration standards.

-

GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system. The gas chromatograph will separate the analyte and the internal standard. The mass spectrometer will detect the characteristic ions for both compounds.

-

Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the standard solutions. The concentration of the analyte in the sample is then determined from this calibration curve using the measured peak area ratio.

Safety and Handling

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative mass spectrometry-based studies.[1] Its use allows for accurate and precise quantification of 1-undecanol in complex biological matrices by correcting for variations in sample preparation and instrument response. This is particularly valuable in pharmacokinetic and metabolic studies where understanding the fate of a drug or its metabolites is crucial.

Signaling Pathway Example: Fatty Acid Metabolism

Caption: Simplified pathway of 1-Undecanol biosynthesis.

This diagram illustrates the metabolic pathway where undecanoic acid is converted to 1-undecanol. In studies involving this pathway, this compound can be used to trace the metabolism of exogenously supplied undecanol (B1663989) or to quantify its endogenous levels.

References

Synthesis of Deuterated 1-Undecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing deuterated 1-undecanol (B7770649), a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry. The guide details various methodologies, presents quantitative data in structured tables, and includes experimental protocols for key reactions. Visual diagrams generated using Graphviz are provided to illustrate the synthetic pathways and workflows.

Introduction

Deuterium-labeled compounds, such as deuterated 1-undecanol, are essential in drug discovery and development. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter the metabolic fate of a molecule, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property can be harnessed to improve the pharmacokinetic profiles of drugs. Furthermore, the distinct mass of deuterated compounds makes them ideal tracers and internal standards for quantitative analysis. This guide explores the primary chemical synthesis strategies to access deuterated 1-undecanol, focusing on precursor-based deuteration followed by functional group transformation.

Synthetic Strategies and Methodologies

The synthesis of deuterated 1-undecanol can be broadly categorized into two main approaches:

-

Deuteration of a Precursor Molecule followed by Conversion to 1-Undecanol: This is the most common strategy and involves introducing deuterium into a suitable starting material, such as undecylenic acid or undecanoic acid, which is then chemically transformed into the target alcohol.

-

One-Step Deuteration and Functionalization: In some cases, it may be possible to introduce deuterium and the alcohol functionality in a single synthetic operation, for example, through the hydroboration-oxidation of a deuterated alkene.

This guide will focus on the precursor-based deuteration methods, which offer greater flexibility in the position and extent of deuterium incorporation.

Synthesis Route 1: From Undecylenic Acid

Undecylenic acid, with its terminal double bond, serves as a versatile starting material for the synthesis of 1-undecanol deuterated at the terminal positions (C10 and C11). The general strategy involves the deuteration of the alkene followed by the reduction of the carboxylic acid.

Step 1: Deuteration of the Terminal Alkene of Undecylenic Acid

The introduction of deuterium across the double bond can be achieved through catalytic deuteration.

Experimental Protocol: Catalytic Deuteration of Undecylenic Acid

-

Materials:

-

Undecylenic acid

-

Deuterium gas (D₂)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Ethyl acetate (B1210297) (anhydrous)

-

-

Procedure:

-

In a high-pressure reaction vessel, dissolve undecylenic acid (1 equivalent) in anhydrous ethyl acetate.

-

Carefully add the Pd/C catalyst (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with nitrogen gas, followed by vacuum.

-

Introduce deuterium gas (D₂) to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until deuterium uptake ceases.

-

Carefully vent the excess deuterium gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield deuterated undecanoic acid.

-

-

Expected Yield and Isotopic Purity: Yields are typically high (>95%). The isotopic purity will depend on the quality of the deuterium gas and the reaction conditions but can be expected to be >98 atom % D at the C10 and C11 positions.

Step 2: Reduction of Deuterated Undecanoic Acid to 1-Undecanol-d₄

The resulting deuterated carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). To introduce deuterium at the C1 position as well, a deuterated reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) can be used.

Experimental Protocol: Reduction of Deuterated Undecanoic Acid with LiAlH₄

-

Materials:

-

Deuterated undecanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the deuterated undecanoic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

-

Combine the organic filtrates, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the deuterated 1-undecanol.

-

-

Expected Yield: 85-95%.

Quantitative Data Summary: Synthesis from Undecylenic Acid

| Step | Product | Reagents | Typical Yield (%) | Isotopic Purity (atom % D) |

| 1 | Undecanoic acid-d₄ | Undecylenic acid, D₂, Pd/C | >95 | >98 at C10, C11 |

| 2 | 1-Undecanol-d₄ | Undecanoic acid-d₄, LiAlH₄ | 85-95 | >98 at C10, C11 |

| 2a | 1-Undecanol-d₅ | Undecanoic acid-d₄, LiAlD₄ | 85-95 | >98 at C1, C10, C11 |

Reaction Pathway: Synthesis from Undecylenic Acid

Caption: Synthesis of deuterated 1-undecanol from undecylenic acid.

Synthesis Route 2: From Undecanoic Acid via H/D Exchange

This route involves the direct exchange of hydrogen for deuterium on the undecanoic acid backbone, followed by reduction. Catalytic hydrogen-deuterium (H/D) exchange is a powerful method for this transformation.

Step 1: Catalytic H/D Exchange of Undecanoic Acid

Transition metal catalysts can facilitate the exchange of C-H bonds with deuterium from a deuterium source, often D₂O.

Experimental Protocol: Rhodium-Catalyzed H/D Exchange of Undecanoic Acid

-

Materials:

-

Undecanoic acid

-

Deuterium oxide (D₂O)

-

[Rh(cod)Cl]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)

-

Triphenylphosphine (PPh₃)

-

-

Procedure:

-

In a pressure tube, combine undecanoic acid (1 equivalent), [Rh(cod)Cl]₂ (2.5 mol%), and PPh₃ (10 mol%).

-

Add a mixture of 1,4-dioxane and D₂O (e.g., 1:1 v/v).

-

Seal the tube and heat the mixture at a specified temperature (e.g., 120-150 °C) for 24-48 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield deuterated undecanoic acid.

-

-

Expected Isotopic Incorporation: The degree of deuteration can vary depending on the reaction conditions and the position along the alkyl chain. This method may result in a mixture of isotopologues.

Step 2: Reduction of Deuterated Undecanoic Acid

The reduction of the deuterated undecanoic acid is carried out as described in Synthesis Route 1, Step 2, using LiAlH₄ or LiAlD₄.

Quantitative Data Summary: Synthesis from Undecanoic Acid

| Step | Product | Reagents | Typical Yield (%) | Isotopic Purity |

| 1 | Deuterated Undecanoic Acid | Undecanoic acid, D₂O, Rh catalyst | 70-90 | Variable, depends on conditions |

| 2 | Deuterated 1-Undecanol | Deuterated Undecanoic Acid, LiAlH₄/LiAlD₄ | 85-95 | Dependent on the purity of the deuterated precursor |

Reaction Pathway: Synthesis from Undecanoic Acid

Caption: Synthesis of deuterated 1-undecanol from undecanoic acid.

Synthesis Route 3: From Undecanal (B90771) for 1,1-dideuterio-1-Undecanol

For the specific synthesis of 1,1-dideuterio-1-undecanol, undecanal can be used as the starting material. The aldehyde proton is first exchanged for deuterium, followed by reduction with a deuterated reducing agent.

Step 1: Deuteration of Undecanal

The α-proton of the aldehyde can be exchanged for deuterium under basic or acidic conditions using a deuterium source like D₂O.

Experimental Protocol: Base-Catalyzed Deuteration of Undecanal

-

Materials:

-

Undecanal

-

Deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

-

Diethyl ether

-

-

Procedure:

-

Dissolve undecanal (1 equivalent) in diethyl ether.

-

Add a catalytic amount of NaOD in D₂O.

-

Stir the mixture at room temperature for several hours.

-

Monitor the reaction by ¹H NMR for the disappearance of the aldehyde proton signal.

-

Neutralize the reaction with DCl in D₂O.

-

Separate the organic layer, wash with D₂O, and dry over anhydrous MgSO₄.

-

Carefully remove the solvent under reduced pressure to obtain deuterated undecanal.

-

Step 2: Reduction of Deuterated Undecanal

The deuterated aldehyde is then reduced to the corresponding alcohol using a deuterated reducing agent.

Experimental Protocol: Reduction of Deuterated Undecanal with Sodium Borodeuteride

-

Materials:

-

Deuterated undecanal

-

Sodium borodeuteride (NaBD₄)

-

Methanol-d₄ (CD₃OD)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the deuterated undecanal (1 equivalent) in CD₃OD and cool to 0 °C.

-

Slowly add NaBD₄ (1.1 equivalents) in portions.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of D₂O.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1,1-dideuterio-1-undecanol.

-

Quantitative Data Summary: Synthesis from Undecanal

| Step | Product | Reagents | Typical Yield (%) | Isotopic Purity (atom % D) |

| 1 | Undecanal-d₁ | Undecanal, NaOD, D₂O | >90 | >98 at C1 |

| 2 | 1-Undecanol-d₂ | Undecanal-d₁, NaBD₄ | >95 | >98 at C1 |

Experimental Workflow: Synthesis from Undecanal

Caption: Workflow for the synthesis of 1,1-dideuterio-1-undecanol.

Conclusion

The synthesis of deuterated 1-undecanol can be achieved through several reliable synthetic routes. The choice of method depends on the desired position and level of deuterium incorporation. The strategies outlined in this guide, starting from commercially available precursors like undecylenic acid, undecanoic acid, and undecanal, provide a versatile toolkit for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The provided experimental protocols offer a starting point for laboratory synthesis, and the quantitative data serves as a benchmark for expected outcomes. Careful execution of these methods will enable the production of high-purity deuterated 1-undecanol for advanced research applications.

An In-depth Technical Guide to 1-Undecanol-d23 (CAS: 349553-88-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Undecanol-d23, a deuterated form of 1-Undecanol. It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis. This document covers the chemical and physical properties of this compound, its primary application as an internal standard, and detailed experimental protocols for its use in analytical methodologies.

Core Compound Information

This compound is a saturated fatty alcohol in which the 23 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to its non-deuterated counterpart but can be distinguished by its higher mass.

CAS Number: 349553-88-4

Chemical Formula: C₁₁HD₂₃O

Molecular Weight: 195.45 g/mol [1]

Synonyms

-

n-Undecyl-d23 alcohol

-

Undecyl-d23 alcohol

-

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecan-1-ol[1]

Physicochemical Properties

| Property | Value (for 1-Undecanol) | Reference |

| Appearance | Colorless liquid | [1][2] |

| Melting Point | 19 °C | [1][2] |

| Boiling Point | 243 °C | [1][2] |

| Density | 0.8298 g/mL | [2] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and diethyl ether | [2] |

Isotopic Purity: The isotopic purity of commercially available this compound is a critical parameter for its use as an internal standard. While specific values may vary by supplier, a typical purity specification is often in the range of 98-99 atom % D. Researchers should always refer to the certificate of analysis provided by the supplier for the exact isotopic purity of a specific lot.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The addition of a known amount of the deuterated standard to a sample allows for accurate quantification of the non-deuterated analyte by correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Protocols

The following are detailed methodologies for the use of this compound as an internal standard in GC-MS and LC-MS analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quantification

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of an analyte of interest.

4.1.1. Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable solvent (e.g., hexane, ethyl acetate) at a concentration of 1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by spiking a constant amount of the this compound internal standard solution into varying concentrations of the analyte stock solution. This ensures that the internal standard concentration is the same across all calibration levels.

-

Sample Preparation: To a known volume or weight of the sample matrix, add the same constant amount of the this compound internal standard solution as used in the calibration standards. Perform the necessary extraction or cleanup procedures for your specific sample type.

4.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.[5]

-

Injector: Split/Splitless, 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.[5]

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for both the analyte and this compound.

4.1.3. Data Analysis

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the concentration of the analyte for each calibration standard.

-

Calculate the same peak area ratio for the samples.

-

Determine the concentration of the analyte in the samples by using the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general procedure for using this compound as an internal standard in LC-MS analysis.

4.2.1. Preparation of Mobile Phases and Samples

-

Mobile Phase Preparation: Prepare mobile phases appropriate for the separation of your analyte of interest. Ensure all solvents are LC-MS grade.

-

Standard and Sample Preparation: Follow the same procedure as outlined in the GC-MS protocol (Section 4.1.1) for the preparation of stock solutions, calibration standards, and samples, ensuring the final solvent is compatible with the LC mobile phase.

4.2.2. LC-MS Instrumentation and Conditions

-

Liquid Chromatograph: A system capable of delivering accurate and reproducible gradients.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

-

Column: A C18 column or other appropriate stationary phase for the analyte of interest.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with appropriate additives (e.g., formic acid or ammonium (B1175870) formate) is commonly used.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Selected Ion Monitoring (SIM) for high-resolution instruments.

4.2.3. Data Analysis

The data analysis procedure is analogous to the GC-MS protocol. Construct a calibration curve based on the peak area ratios of the analyte to the internal standard and use this to quantify the analyte in the samples.

Visualizations

Experimental Workflow for Quantitative Analysis

References

In-Depth Technical Guide to the Molecular Weight of 1-Undecanol-d23

For researchers, scientists, and professionals in drug development, a precise understanding of molecular weight is fundamental. This is particularly true when working with isotopically labeled compounds such as 1-Undecanol-d23. This guide provides a detailed examination of the molecular weight of this compound, offering a direct comparison with its non-deuterated counterpart and the foundational isotopes, alongside a methodological framework for its determination.

Core Molecular Weight Data

The key to understanding the molecular weight of this compound lies in the substitution of hydrogen atoms with their heavier isotope, deuterium. This substitution significantly alters the overall mass of the molecule. The following table summarizes the essential molecular weight information.

| Compound/Isotope | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁HD₂₃O | 195.45[1][2] |

| 1-Undecanol | C₁₁H₂₄O | 172.31[3][4][5][6][7][8][9][10] |

| Deuterium (²H or D) | D | 2.014 (atomic weight)[7] |

| Hydrogen (¹H) | H | ~1.008 (atomic weight) |

Experimental Determination of Molecular Weight: A Mass Spectrometry Protocol

The molecular weight of this compound is typically determined using mass spectrometry. This technique provides a highly accurate measurement of the mass-to-charge ratio of ionized molecules.

Methodology

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed. EI is a classic method that involves bombarding the sample with high-energy electrons, leading to fragmentation and the formation of a molecular ion (M+).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer. The analyzer, which can be a quadrupole, time-of-flight (TOF), or magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed. The peak corresponding to the intact molecular ion (or a protonated/adducted molecule in soft ionization) is identified to determine the molecular weight. For this compound, a prominent peak at or near m/z 195.45 would be expected.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the molecular weight of this compound using mass spectrometry.

Caption: Workflow for Molecular Weight Determination of this compound.

References

- 1. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. webqc.org [webqc.org]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. Deuterium [webbook.nist.gov]

- 5. Horizon Educational - What’s the Molar Mass of Hydrogen? [horizoneducational.com]

- 6. greenh2world.com [greenh2world.com]

- 7. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 8. quora.com [quora.com]

- 9. Convert Molar mass, Hydrogen [convertworld.com]

- 10. m.youtube.com [m.youtube.com]

Technical Guide: Physical Properties of 1-Undecanol-d23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Undecanol-d23. Due to the limited availability of experimental data for the deuterated form, this guide also includes data for the non-deuterated analog, 1-Undecanol, for comparative purposes. Deuteration is expected to have a minor effect on the physical properties.

Quantitative Data Summary

The physical properties of this compound and 1-Undecanol are summarized in the table below. It is important to note that most of the experimental data available is for the non-deuterated form.

| Property | This compound | 1-Undecanol |

| Chemical Formula | C₁₁HD₂₃O | C₁₁H₂₄O[1][2][3] |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecan-1-ol[4] | Undecan-1-ol[1][2][3] |

| Molecular Weight | 195.45 g/mol [4] | 172.31 g/mol [1][2][5] |

| Melting Point | No data available | 11-19 °C[1][2][3][5][6] |

| Boiling Point | No data available | 243 °C at 760 mmHg[1][2][3][5][6] |

| Density | No data available | 0.83 g/cm³ at 20-25 °C[1][2][5][6] |

| Solubility | No data available | Insoluble in water; soluble in ethanol, ether, chloroform, and ethyl acetate.[1][2][5][6] |

| Appearance | No data available | Colorless liquid[3][5][6] |

| Odor | No data available | Floral, citrus-like[2][6] |

Experimental Protocols

Detailed experimental methodologies for determining key physical properties are crucial for reproducible research. Below is a generalized protocol for determining the melting point of a compound like 1-Undecanol.

Protocol: Melting Point Determination via Capillary Method

-

Sample Preparation: A small, dry sample of the crystalline substance is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Recording: The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of temperatures from the initial to the final point of melting.

Visualizations

Synthesis Pathway of 1-Undecanol

The following diagram illustrates a common method for the synthesis of 1-Undecanol, which involves the reduction of the corresponding aldehyde, undecanal. A similar pathway would be employed for its deuterated analog, starting with the appropriately deuterated undecanal.

References

- 1. UNDECANOL - Ataman Kimya [atamanchemicals.com]

- 2. UNDECYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 3. Undecanol - Wikipedia [en.wikipedia.org]

- 4. N-Undecyl-D23 alcohol | C11H24O | CID 102601115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Undecanol | C11H24O | CID 8184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ataman-chemicals.com [ataman-chemicals.com]

An In-depth Technical Guide to the Mass Spectrum of 1-Undecanol-d23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of 1-Undecanol-d23, a deuterated isotopologue of 1-undecanol. While a publicly available, experimentally derived mass spectrum for this specific molecule is not readily found, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry of long-chain alcohols and the known effects of deuterium (B1214612) labeling. This information is crucial for researchers utilizing this compound as an internal standard or in metabolic studies where its fate is tracked via mass spectrometry.

Predicted Electron Ionization Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound under typical electron ionization (EI) conditions. The m/z values are calculated based on the fragmentation of the non-deuterated 1-undecanol, with the mass shift resulting from the replacement of 23 hydrogen atoms with deuterium. The relative intensity is a qualitative prediction based on the known fragmentation patterns of primary alcohols.

| Predicted Fragment Ion | Proposed Structure | Predicted m/z | Predicted Relative Intensity |

| [M]+• | [CD3(CD2)10OD]+• | 195 | Very Low / Absent |

| [M-D2O]+• | [C11D22]+• | 175 | Moderate |

| [M-C2D5]+ | [CD3(CD2)8CDO]+ | 148 | Low |

| [M-C3D7]+ | [CD3(CD2)7CDO]+ | 132 | Low |

| [M-C4D9]+ | [CD3(CD2)6CDO]+ | 116 | Low |

| [M-C5D11]+ | [CD3(CD2)5CDO]+ | 100 | Moderate |

| [M-C6D13]+ | [CD3(CD2)4CDO]+ | 84 | Moderate |

| [M-C7D15]+ | [CD3(CD2)3CDO]+ | 68 | High |

| [M-C8D17]+ | [CD3(CD2)2CDO]+ | 52 | High |

| [M-C9D19]+ | [CD3CD2CDO]+ | 36 | Moderate |

| [CD2=OD]+ | [CD2=OD]+ | 34 | High (Base Peak) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Solvent Selection: Use a high-purity, volatile solvent such as hexane (B92381) or dichloromethane.

-

Concentration: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. A dilution to 10-100 µg/mL may be necessary depending on instrument sensitivity.

-

Procedure:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of the selected solvent in a clean vial.

-

If necessary, perform serial dilutions to achieve the desired final concentration.

-

Transfer the final solution to a 2 mL GC autosampler vial.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of long-chain alcohols.

-

Injector:

-

Mode: Splitless injection is recommended for achieving lower detection limits.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 250.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

3. Data Analysis:

-

Peak Identification: The retention time of the this compound peak will be used for its initial identification.

-

Mass Spectrum Analysis: The acquired mass spectrum should be compared against the predicted fragmentation pattern detailed in the table above. The presence of the characteristic fragment ions, particularly the base peak at m/z 34 and the ion corresponding to the loss of D2O at m/z 175, will confirm the identity of the compound.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Predicted electron ionization fragmentation of this compound.

An In-Depth Technical Guide to the NMR Spectroscopy of 1-Undecanol-d23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Undecanol-d23. Due to the limited availability of experimental spectra for the fully deuterated this compound, this document presents a detailed analysis based on the well-documented NMR data of its non-deuterated analogue, 1-Undecanol, and the established principles of isotope effects in NMR spectroscopy. This guide is intended to serve as a valuable resource for researchers in drug development and related fields who utilize isotopically labeled compounds.

Introduction to this compound in NMR Spectroscopy

1-Undecanol is a fatty alcohol with the chemical formula CH₃(CH₂)₁₀OH. Its deuterated isotopologue, this compound, has the formula CD₃(CD₂)₁₀OH, where 23 of the 24 hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it a powerful tool in various scientific applications, including its use as an internal standard for quantitative analysis by NMR or mass spectrometry. The analysis of this compound by NMR spectroscopy requires an understanding of how deuteration impacts the resulting spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on the experimental data for 1-Undecanol in chloroform-d (B32938) (CDCl₃).

Predicted ¹H NMR Data for this compound in CDCl₃

In a fully deuterated alkyl chain (CD₃(CD₂)₁₀OH), the only proton signal would arise from the hydroxyl (-OH) group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.5 - 2.5 | Broad Singlet | -OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. This signal would disappear upon the addition of a few drops of deuterium oxide (D₂O) due to H-D exchange.

Predicted ¹³C NMR Data for this compound in CDCl₃

The ¹³C NMR spectrum of this compound is predicted based on the assignments for 1-Undecanol. The key differences will be the presence of multiplets for the deuterated carbons due to one-bond carbon-deuterium coupling (¹J C-D) and a slight upfield shift (isotope shift). The intensity of these signals will also be significantly lower compared to their protonated counterparts.

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| C1 (-CD₂OH) | ~62.9 | Triplet |

| C2 | ~32.7 | Triplet |

| C3 | ~25.8 | Triplet |

| C4 - C8 | ~29.4 - 29.6 | Multiple Triplets |

| C9 | ~29.2 | Triplet |

| C10 | ~22.6 | Triplet |

| C11 (-CD₃) | ~14.0 | Heptet |

Disclaimer: The chemical shifts and multiplicities are predictions based on the known spectrum of 1-Undecanol and established isotope effects. Actual experimental values may vary slightly.

Experimental Protocols for NMR Spectroscopy of this compound

The following provides a detailed methodology for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation

-

Analyte: this compound

-

Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like long-chain alcohols. Other suitable deuterated solvents include acetone-d₆ or dimethyl sulfoxide-d₆ if solubility is an issue.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.

-

Procedure:

-

Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.

-

Add the appropriate volume of the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

-

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

¹H NMR Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C and the signal splitting from deuterium, a significantly larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization of the NMR Data Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a compound like this compound.

Caption: Workflow for NMR analysis of this compound.

Commercial Suppliers of 1-Undecanol-d23: A Technical Guide

For researchers, scientists, and drug development professionals requiring high-purity deuterated compounds, 1-Undecanol-d23 serves as a critical internal standard for mass spectrometry-based quantitative analysis. Its structural similarity to the endogenous 1-Undecanol allows for accurate quantification by correcting for variations during sample preparation and analysis. This technical guide provides an overview of commercial suppliers, a representative experimental protocol for its use, and visualizations of the analytical workflow.

Commercial Supplier Data

Several chemical suppliers offer this compound, with variations in isotopic purity, available quantities, and pricing. The following table summarizes the offerings from prominent vendors.

| Supplier | Catalog Number | Isotopic Purity | Available Quantities |

| MedchemExpress | HY-W004292S | Not Specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| C/D/N Isotopes | D-4007 | 98 atom % D | 0.25 g, 0.5 g |

Note: Pricing information has been omitted as it is subject to change. Please refer to the supplier's website for the most current pricing.

Experimental Protocol: Quantification of 1-Undecanol in a Biological Matrix using this compound as an Internal Standard by GC-MS

The following is a representative protocol for the quantification of 1-Undecanol in a biological sample (e.g., plasma, cell lysate) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This method is based on established principles for the use of deuterated internal standards in quantitative analysis.[1][2][3]

1. Materials and Reagents

-

1-Undecanol (analyte standard)

-

This compound (internal standard)

-

High-purity solvents (e.g., hexane, methanol, dichloromethane)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Biological matrix (e.g., plasma, cell lysate)

-

Phosphate-buffered saline (PBS)

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Undecanol in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix. A typical concentration range might be 1-1000 ng/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation

-

Thaw biological samples (e.g., plasma) on ice.

-

To 100 µL of each sample, calibration standard, and a blank matrix, add 10 µL of the internal standard working solution (10 µg/mL).

-

Vortex briefly to mix.

-

Perform a liquid-liquid extraction by adding 500 µL of hexane, vortexing for 1 minute, and centrifuging at 3000 x g for 5 minutes.

-

Transfer the upper organic layer (hexane) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of the derivatizing agent (BSTFA + 1% TMCS).

-

Incubate at 60°C for 30 minutes to allow for complete derivatization.

-

Transfer the derivatized sample to a GC-MS autosampler vial.

4. GC-MS Analysis

-

Gas Chromatograph Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

1-Undecanol (TMS derivative): Determine the characteristic ions from a full scan analysis (e.g., m/z derived from the trimethylsilyl (B98337) ether).

-

This compound (TMS derivative): Determine the corresponding characteristic ions, which will be shifted by +23 amu.

-

-

5. Data Analysis

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 1-Undecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound as an internal standard.

References

Safety and Handling of 1-Undecanol-d23: A Technical Guide

Hazard Identification and Classification

1-Undecanol is classified as a substance that can cause skin and serious eye irritation. It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2]

GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Hazardous to the Aquatic Environment, Acute | 2 |

| Hazardous to the Aquatic Environment, Long-Term | 2 |

GHS Label Elements

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[3]

-

H411: Toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

| Code | Statement |

| P264 | Wash skin thoroughly after handling. |

| P273 | Avoid release to the environment.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3] |

| P391 | Collect spillage.[1] |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁D₂₃HO |

| Molecular Weight | 195.45 g/mol (for 1-Undecanol-d23) |

| Appearance | Colorless liquid |

| Odor | Mild, citrus-like, fatty |

| Melting Point | 11 - 19 °C (51.8 - 66.2 °F)[5][6] |

| Boiling Point | 243 °C (469.4 °F) at 760 mmHg[5][6] |

| Flash Point | > 82 °C (> 179.6 °F)[6][7] |

| Density | 0.83 g/mL at 25 °C[5] |

| Solubility in Water | Insoluble[5][6] |

| Solubility in Solvents | Soluble in ethanol (B145695) and ether[7][8] |

| Vapor Pressure | 0.00297 mmHg at 25 °C[8] |

| log Kow | 4.72[8] |

Toxicological Information

1-Undecanol is considered to be moderately toxic by ingestion.[7] It can cause irritation to the skin, eyes, and lungs.[5]

| Route | Species | Value |

| Oral | Rat | LD50 = 3000 mg/kg[1][3][8] |

| Dermal | Rabbit | LD50 > 5 g/kg[9] |

| Inhalation | Rat | LC50 > 700 mg/m³ (6 h)[9] |

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a lab coat.

-

Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

-

-

Respiratory Protection: Not typically required if handled in a well-ventilated area or a chemical fume hood. If vapors or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage

-

Handling:

-

Storage:

Spill Management

-

Immediate Actions:

-

Evacuate the immediate area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as outlined in section 4.1.

-

-

Containment and Cleanup:

-

For small spills, absorb the liquid with an inert, non-combustible material (e.g., sand, vermiculite).[10]

-

Place the absorbed material into a suitable, sealed container for disposal.

-

Do not allow the spilled material to enter drains or waterways.

-

-

Decontamination:

-

Wipe down the spill area with an appropriate cleaning agent.

-

Dispose of all contaminated materials as hazardous waste.

-

Disposal

-

This compound and any contaminated materials should be treated as hazardous waste.[2]

-

Do not dispose of down the drain.[2]

-

Collect waste in a dedicated, leak-proof, and clearly labeled container.[2]

-

Arrange for disposal through a certified hazardous waste disposal service, following all local, state, and federal regulations.[2]

Visualized Workflow for Safe Handling

Caption: Safe handling workflow for this compound from receipt to disposal.

References

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-Undecanol CAS 112-42-5 | 808468 [merckmillipore.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. Undecanol - Wikipedia [en.wikipedia.org]

- 7. UNDECYL ALCOHOL (1-UNDECANOL, UNDECANOL, HENDECANOL) - Ataman Kimya [atamanchemicals.com]

- 8. 1-Undecanol | C11H24O | CID 8184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Isotopic Purity of 1-Undecanol-d23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 1-Undecanol-d23, a deuterated form of 1-undecanol (B7770649). This document outlines the specifications for isotopic enrichment, details the analytical methodologies for its determination, and serves as a resource for researchers utilizing this compound as an internal standard or in other applications where a high degree of isotopic labeling is critical.

Introduction to this compound

This compound is a saturated fatty alcohol in which 23 hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). Its non-deuterated counterpart, 1-undecanol, is a colorless liquid with a faint floral or citrus-like odor. The deuterated version is chemically identical in terms of its molecular structure and reactivity but possesses a higher molecular weight. This key difference makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods where it is often used as an internal standard. The high degree of deuteration provides a distinct mass shift from the endogenous analyte, allowing for precise and accurate quantification.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for various applications. It is typically expressed as "atom percent deuterium (D)," which represents the percentage of deuterium atoms at the labeled positions. The chemical purity refers to the percentage of the specified chemical compound, irrespective of its isotopic composition.

Below is a summary of typical specifications for the isotopic and chemical purity of commercially available this compound.

| Parameter | Specification | Source |

| Isotopic Purity (Atom % D) | ≥ 98% | LGC Standards |

| Chemical Purity | ≥ 98% | LGC Standards |

Note: Isotopic purity can vary between different manufacturing batches. It is always recommended to refer to the certificate of analysis for the specific lot being used.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive method for confirming the positions of deuterium incorporation and quantifying the isotopic enrichment.

3.1.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that is known to be of high isotopic purity (e.g., chloroform-d, acetone-d6). The choice of solvent should ensure the complete solubility of this compound.

-

Sample Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the sample to ensure a homogeneous solution.

3.1.2. ¹H-NMR (Proton NMR) Spectroscopy

¹H-NMR is used to detect and quantify any residual non-deuterated sites.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.

-

Acquisition Time: At least 3 seconds.

-

-

Data Analysis:

-

Integrate the residual proton signals corresponding to the different positions in the 1-undecanol molecule.

-

Compare the integral of the residual proton signals to the integral of a known internal standard or to the residual solvent peak to calculate the percentage of non-deuterated species.

-

The isotopic purity is then calculated as 100% minus the percentage of residual protons.

-

3.1.3. ²H-NMR (Deuterium NMR) Spectroscopy

²H-NMR directly observes the deuterium nuclei, providing a more direct confirmation of deuteration.

-

Instrument: A high-field NMR spectrometer equipped with a deuterium probe.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 64 to 256 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Analysis: The resulting spectrum will show peaks corresponding to the deuterated positions. The chemical shifts will be very similar to those in the ¹H-NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule.

3.2.1. Sample Preparation

-

Solvent Selection: Use a high-purity solvent compatible with the chosen ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for electrospray ionization).

-

Sample Dilution: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL).

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile and thermally stable compounds like 1-undecanol.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: A temperature gradient to ensure good separation, for example, starting at 100 °C and ramping to 250 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A range that includes the molecular ion of both the deuterated and non-deuterated 1-undecanol (e.g., m/z 50-250).

-

-

Data Analysis:

-

Acquire the mass spectrum of the this compound peak.

-

Determine the relative abundances of the molecular ion peak (M+) and the peaks corresponding to isotopologues with fewer deuterium atoms (M-1, M-2, etc.).

-

Calculate the isotopic enrichment based on the relative intensities of these peaks, correcting for the natural isotopic abundance of carbon-13.

-

Visualizations

The following diagrams illustrate the workflow for determining the isotopic purity of this compound.

Caption: Experimental workflow for determining the isotopic purity of this compound.

Caption: Logical relationship between the properties and analysis of this compound.

Methodological & Application

Application Notes and Protocols for 1-Undecanol-d23 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a critical practice for achieving accurate and reproducible results. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical properties, thus compensating for variations in sample preparation, injection volume, and instrument response. Deuterated compounds, such as 1-Undecanol-d23, are considered the gold standard for use as internal standards in mass spectrometry-based assays.[1] The near-identical physicochemical properties to the unlabeled analyte ensure that the deuterated standard experiences the same matrix effects and ionization suppression or enhancement, leading to more reliable quantification.[1]

This compound, the fully deuterated analog of 1-Undecanol, serves as an excellent internal standard for the quantification of 1-Undecanol and other long-chain fatty alcohols in various matrices. This document provides detailed application notes and experimental protocols for the utilization of this compound in GC-MS analysis.

Physicochemical Properties

A thorough understanding of the properties of both the analyte and the internal standard is fundamental for method development.

| Property | 1-Undecanol | This compound |

| Molecular Formula | C₁₁H₂₄O | C₁₁HD₂₃O |

| Molecular Weight | 172.31 g/mol | 195.45 g/mol |

| Boiling Point | ~229 °C | Not specified, expected to be very similar to 1-Undecanol |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether.[2] | Insoluble in water; soluble in organic solvents. |

Experimental Protocols

The following protocols outline a comprehensive methodology for the use of this compound as an internal standard for the quantitative analysis of 1-Undecanol or similar analytes.

Preparation of Standard and Sample Solutions

a. Stock Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Undecanol into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable high-purity volatile solvent such as hexane, dichloromethane, or ethyl acetate.[3]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent used for the analyte stock solution.

b. Calibration Standards:

-

Prepare a series of calibration standards by making serial dilutions of the analyte stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

Spike each calibration standard with the internal standard (this compound) to a constant final concentration (e.g., 10 µg/mL).

c. Sample Preparation:

-

The sample preparation method will vary depending on the matrix. For liquid samples, a liquid-liquid extraction may be appropriate. For solid samples, a solid-phase extraction (SPE) or other suitable extraction technique may be necessary.

-

The key step is to spike the sample with the internal standard (this compound) at the same constant concentration as in the calibration standards before any extraction or cleanup steps. This ensures that any loss of analyte during sample processing is compensated for by a proportional loss of the internal standard.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of long-chain alcohols. These should be optimized for the specific instrument and application.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC system or equivalent[4] |

| Mass Spectrometer | Agilent 5977B MSD or equivalent[4] |

| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or similar non-polar column[4] |

| Injector | Split/Splitless, 250°C[4] |

| Injection Volume | 1 µL[4] |

| Split Ratio | 20:1 (can be adjusted based on analyte concentration)[4] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min[4] |

| Oven Temperature Program | Initial temperature: 80°C, hold for 1 minute. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C.[4] |

| MS Transfer Line Temp. | 280°C[4] |

| Ion Source Temperature | 230°C[4] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |

| Acquisition Mode | Selected Ion Monitoring (SIM)[5] |

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred as it significantly increases sensitivity and reduces background noise.[5][6] The choice of ions to monitor is based on the mass spectra of the analyte and the internal standard.

Mass Spectrum of 1-Undecanol: The electron ionization mass spectrum of 1-Undecanol is characterized by a series of fragment ions. While the molecular ion (m/z 172) may be weak or absent, characteristic fragment ions are observed at m/z 43, 57, 70, and 84.

Predicted Mass Spectrum of this compound: The exact mass spectrum of this compound is not readily available in the searched literature. However, based on the structure, the molecular ion would be at m/z 195. The fragmentation pattern is expected to be similar to 1-Undecanol, with a shift in the mass of the fragments containing deuterium (B1214612) atoms. For a fully deuterated alkyl chain, the corresponding fragments would be expected at higher m/z values. For quantification, it is crucial to select unique and abundant ions for both the analyte and the internal standard that are free from interference.

Recommended Ions for SIM Analysis (Hypothetical):

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 1-Undecanol | 70 | 84, 57 |

| This compound | Predicted based on fragmentation | Predicted based on fragmentation |

Note: The user must determine the actual mass spectrum of this compound to select the appropriate quantifier and qualifier ions.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes the expected performance data for a validated GC-MS method using this compound as an internal standard. These values are representative and should be confirmed during method validation.

| Parameter | Expected Performance |

| Linearity (R²) | ≥ 0.998[4] |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL[4] |

| Limit of Quantification (LOQ) | 0.2 - 2 µg/mL[4] |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

Data Analysis Workflow

-

Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte (1-Undecanol) and the internal standard (this compound) in the chromatograms of the calibration standards and the samples.

-

Calibration Curve Construction: For each calibration standard, calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard. Plot a calibration curve of the response ratio versus the concentration of the analyte.

-

Quantification of Analyte in Samples: Calculate the response ratio for each unknown sample. Determine the concentration of the analyte in the samples by interpolating from the linear regression equation of the calibration curve.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Quantitative Analysis of Analytes Using 1-Undecanol-d23 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. 1-Undecanol-d23, a deuterated form of the 11-carbon fatty alcohol, serves as an ideal internal standard for the quantification of 1-undecanol (B7770649) and other structurally related medium to long-chain fatty alcohols and their metabolites. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution and similar ionization behavior allow for the effective correction of variations in sample handling and instrument response, thereby enhancing the reliability of quantitative data.[1][2][3]

These application notes provide detailed protocols for the use of this compound as an internal standard in quantitative analytical workflows.

Principle of Isotope Dilution Mass Spectrometry